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Compound of Interest

Compound Name: Fmoc-N-Me-Homocys(Trt)-OH

Cat. No.: B15128934

For Researchers, Scientists, and Drug Development
Professionals

This technical guide provides a comprehensive overview of N-a-(9-Fluorenylmethoxycarbonyl)-
N-a-methyl-S-trityl-L-homocysteine, commonly known as Fmoc-N-Me-Homocys(Trt)-OH. This
specialized amino acid derivative is a critical building block in solid-phase peptide synthesis
(SPPS), offering unique advantages in the design and development of novel peptide-based
therapeutics.

Core Concepts and Chemical Properties

Fmoc-N-Me-Homocys(Trt)-OH is a strategically modified amino acid designed for
incorporation into peptide chains to enhance their structural stability and biological half-life. Its
key features include the N-methylated backbone, which provides resistance to enzymatic
degradation, and the trityl-protected thiol side chain of homocysteine, which allows for selective
disulfide bond formation or other modifications.

Physicochemical Properties
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Property Value
S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl

UPAC Name Em)ethf/(lgfamino)-4-(trityI:/h?o)butan?ic acid g

CAS Number 526210-78-6

Molecular Formula C39H35NO4S

Molecular Weight 613.76 g/mol

Appearance White to off-white powder or crystals

Purity (typical) >97% (HPLC)

Structural Features and Their Significance

The unique properties of Fmoc-N-Me-Homocys(Trt)-OH stem from its three key protective
groups:

e Fmoc (9-Fluorenylmethoxycarbonyl) Group: This base-labile protecting group on the a-amine
allows for the stepwise assembly of peptide chains in SPPS. It is stable under acidic
conditions and can be selectively removed with a mild base, typically piperidine.

» N-Methyl Group: The methylation of the backbone amide nitrogen introduces steric
hindrance, which can restrict the conformational flexibility of the peptide. This can lead to the
stabilization of specific secondary structures, such as (3-turns, and significantly increases the
peptide's resistance to proteolytic degradation.

o Trt (Trityl) Group: The bulky trityl group provides robust protection for the thiol side chain of
the homocysteine residue. It is stable to the basic conditions used for Fmoc removal but can
be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), to liberate the
free thiol for disulfide bond formation or other modifications.

Experimental Protocols

While a specific, detailed, and publicly available protocol for the synthesis of Fmoc-N-Me-
Homocys(Trt)-OH is scarce, a plausible synthetic route can be constructed based on
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established methods for N-methylation and protection of amino acids. The following proposed

protocol is a composite of analogous syntheses.

Proposed Synthesis of Fmoc-N-Me-Homocys(Trt)-OH

This multi-step synthesis involves the protection of the thiol group of homocysteine, followed by

N-methylation, and finally, Fmoc protection of the a-amine.

Step 1: S-Tritylation of L-Homocysteine

Dissolution: Suspend L-homocysteine in a suitable solvent such as dimethylformamide
(DMF).

Base Addition: Add a base, for example, triethylamine (TEA), to deprotonate the thiol group.

Tritylation: Add trityl chloride portion-wise to the reaction mixture at room temperature and
stir until the reaction is complete, as monitored by thin-layer chromatography (TLC).

Work-up: Quench the reaction with water and extract the product with an organic solvent.
The organic layer is then washed, dried, and concentrated to yield S-trityl-L-homocysteine.

Step 2: N-Methylation of S-Trityl-L-Homocysteine

Protection of the Amine: The a-amino group of S-trityl-L-homocysteine is first protected with
an o-nitrobenzenesulfonyl (0-NBS) group. Dissolve the S-trityl-L-homocysteine in a suitable
solvent and add o-nitrobenzenesulfonyl chloride and a base.

Methylation: The resulting 0-NBS protected amino acid is then methylated at the nitrogen
using a methylating agent such as dimethyl sulfate or methyl iodide in the presence of a
base like 1,8-diazabicyclo[5.4.0Jundec-7-ene (DBU).

Deprotection of 0-NBS: The 0-NBS group is subsequently removed to yield N-methyl-S-trityl-
L-homocysteine.

Step 3: Fmoc Protection of N-Methyl-S-Trityl-L-Homocysteine

Reaction Setup: Dissolve the N-methyl-S-trityl-L-homocysteine in an appropriate solvent
(e.g., a mixture of dioxane and water).
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Fmocylation: Add Fmoc-OSu (N-(9-fluorenylmethoxycarbonyloxy)succinimide) to the solution
and adjust the pH to maintain basic conditions. Stir the reaction at room temperature until
completion.

Purification: Acidify the reaction mixture and extract the product. The crude Fmoc-N-Me-
Homocys(Trt)-OH is then purified by flash chromatography to yield the final product.

Use in Solid-Phase Peptide Synthesis (SPPS)

Coupling: Fmoc-N-Me-Homocys(Trt)-OH is coupled to the free amine of the growing
peptide chain on the solid support using standard coupling reagents such as HBTU/HOBt or
HATU in the presence of a base like diisopropylethylamine (DIEA).

Fmoc Deprotection: The Fmoc group is removed by treating the resin with a solution of 20%
piperidine in DMF.

Cleavage and Trityl Deprotection: Once the peptide synthesis is complete, the peptide is
cleaved from the resin, and the trityl group is simultaneously removed using a cleavage
cocktail, typically containing trifluoroacetic acid (TFA) and scavengers such as
triisopropylsilane (T1S) and water.

Comparative Analysis

The choice of amino acid derivative in peptide synthesis is critical for achieving the desired

properties of the final peptide. The table below compares Fmoc-N-Me-Homocys(Trt)-OH with

its close analogs.
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Compound

Key Difference from Fmoc-
N-Me-Homocys(Trt)-OH

Impact on Peptide
Properties

Fmoc-Homocys(Trt)-OH

Lacks the N-methyl group.

Increased susceptibility to
enzymatic degradation; greater

conformational flexibility.

Fmoc-N-Me-Cys(Trt)-OH

Has a cysteine backbone (one
less methylene group in the

side chain).

Forms a more constrained five-
membered ring upon disulfide
bridge formation, impacting the

overall peptide conformation.

Fmoc-Cys(Trt)-OH

Lacks the N-methyl group and

has a cysteine backbone.

Standard cysteine building
block with no enhanced
enzymatic stability or
backbone rigidity.

Visualizing Workflows and Relationships
Logical Flow of Protecting Groups in SPPS

Fmoc-N-Me-Homocys(Trt)-OH

Fmoc Deprotection (Piperidine)

Cleavage & Trt Deprotection (TFA)

Free Peptide with N-Me-Homocysteine

Click to download full resolution via product page

Caption: Logic of protecting group strategy in SPPS.

Proposed Synthetic Workflow
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L-Homocysteine

Step 1: S-Tritylation

Reagents: Trityl Chloride, TEA

S-Trityl-L-Homocysteine

Step 2: N-Methylation
1. 0-NBS Protection

2. Methylation (e.g., Mel)
3. 0-NBS Deprotection

N-Methyl-S-Trityl-L-Homocysteine

Step 3: Fmoc Protection

Reagent: Fmoc-OSu

Fmoc-N-Me-Homocys(Trt)-OH

Click to download full resolution via product page

¢ To cite this document: BenchChem. [An In-depth Technical Guide to Fmoc-N-Me-
Homocys(Trt)-OH]. BenchChem, [2025]. [Online PDF]. Available at:
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Disclaimer & Data Validity:
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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